molecular formula C17H18N2O3S2 B10887990 ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10887990
M. Wt: 362.5 g/mol
InChI Key: SSPFMZYYQQYFSN-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[b]thiophene core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the pyridylsulfanyl group and the ethyl ester functionality adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Pyridylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a pyridylsulfanyl moiety is introduced to the cyclopenta[b]thiophene core.

    Acetylation and Amidation: The acetyl group is introduced via acetylation reactions, followed by amidation to attach the amino group.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the pyridylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-2-22-17(21)15-11-6-5-7-12(11)24-16(15)19-13(20)10-23-14-8-3-4-9-18-14/h3-4,8-9H,2,5-7,10H2,1H3,(H,19,20)

InChI Key

SSPFMZYYQQYFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=CC=N3

Origin of Product

United States

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